Dbco-peg4-VA-pbd
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Overview
Description
Dbco-peg4-VA-pbd is a compound that serves as an agent-linker conjugate for antibody-drug conjugates (ADCs). It is composed of the antitumor antibiotic pyrrolobenzodiazepine (PBD) linked via DBCO-PEG4-VA. This compound is a click chemistry reagent containing a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dbco-peg4-VA-pbd involves the conjugation of pyrrolobenzodiazepine (PBD) with DBCO-PEG4-VA. The reaction conditions typically involve the use of DBCO groups that react with azide-containing molecules through SPAAC. This reaction is highly efficient and occurs under mild conditions without the need for a catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the preparation of stock solutions, typically using dimethyl sulfoxide (DMSO) as a solvent. The compound is then stored at -80°C under nitrogen to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Dbco-peg4-VA-pbd primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This type of reaction is a form of click chemistry that allows for the efficient and selective conjugation of molecules containing azide groups .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include azide-containing molecules. The reaction conditions are mild and do not require a catalyst, making the process straightforward and efficient .
Major Products Formed
The major products formed from the reactions involving this compound are conjugates of the compound with azide-containing molecules. These conjugates are often used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy .
Scientific Research Applications
Dbco-peg4-VA-pbd has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Chemistry: Used as a click chemistry reagent for the efficient conjugation of molecules.
Biology: Employed in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Medicine: Utilized in the creation of ADCs that deliver cytotoxic drugs specifically to cancer cells, minimizing damage to healthy cells.
Industry: Applied in the large-scale production of ADCs and other bioconjugates for therapeutic use .
Mechanism of Action
Dbco-peg4-VA-pbd exerts its effects through the formation of stable conjugates with azide-containing molecules via SPAAC. The DBCO group in the compound reacts with azide groups to form a triazole linkage, resulting in the efficient and selective conjugation of the molecules. This mechanism is particularly useful in the development of ADCs, where the compound serves as a linker between the antibody and the cytotoxic drug .
Comparison with Similar Compounds
Dbco-peg4-VA-pbd is unique due to its ability to undergo SPAAC reactions efficiently and under mild conditions. Similar compounds include other click chemistry reagents and ADC linkers, such as:
Auristatin: Another ADC linker used in the development of ADCs.
Camptothecins: A class of compounds used as cytotoxic agents in ADCs.
Daunorubicins/Doxorubicins: Cytotoxic agents used in ADCs.
Duocarmycins: Another class of cytotoxic agents used in ADCs.
Maytansinoids: Cytotoxic agents used in ADCs.
Pyrrolobenzodiazepines: The class of compounds to which this compound belongs .
This compound stands out due to its specific structure and the efficiency of its conjugation reactions, making it a valuable tool in the development of targeted cancer therapies.
Properties
Molecular Formula |
C80H87N9O16 |
---|---|
Molecular Weight |
1430.6 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[4-[(6aS)-3-[3-[[(6aS)-2-methoxy-8-(4-methoxyphenyl)-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-2-methoxy-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl]anilino]-1-oxopropan-2-yl]-2-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanamide |
InChI |
InChI=1S/C80H87N9O16/c1-51(2)76(86-74(91)28-32-100-34-36-102-38-39-103-37-35-101-33-29-81-73(90)26-27-75(92)89-48-57-14-8-7-12-53(57)16-17-56-13-9-10-15-68(56)89)78(94)84-52(3)77(93)85-60-22-18-54(19-23-60)58-40-61-46-82-66-44-71(69(98-5)42-64(66)79(95)87(61)49-58)104-30-11-31-105-72-45-67-65(43-70(72)99-6)80(96)88-50-59(41-62(88)47-83-67)55-20-24-63(97-4)25-21-55/h7-10,12-15,18-25,42-47,49-52,61-62,76H,11,26-41,48H2,1-6H3,(H,81,90)(H,84,94)(H,85,93)(H,86,91)/t52-,61-,62-,76-/m0/s1 |
InChI Key |
POCSCTBYYZZKHG-XGZJAPTESA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)C2=CN3[C@@H](C2)C=NC4=CC(=C(C=C4C3=O)OC)OCCCOC5=C(C=C6C(=C5)N=C[C@@H]7CC(=CN7C6=O)C8=CC=C(C=C8)OC)OC)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N9CC1=CC=CC=C1C#CC1=CC=CC=C19 |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)C2=CN3C(C2)C=NC4=CC(=C(C=C4C3=O)OC)OCCCOC5=C(C=C6C(=C5)N=CC7CC(=CN7C6=O)C8=CC=C(C=C8)OC)OC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N9CC1=CC=CC=C1C#CC1=CC=CC=C19 |
Origin of Product |
United States |
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